Analytical Detection Sensitivity: Clencyclohexerol's Decision Limit (CCα) in Liver/Meat Compared to Clenbuterol and Other Analogs
In a validated GC-MS multi-residue method for β-agonists in liver and meat, the decision limit (CCα) for Clencyclohexerol was determined to be 0.49 ng g⁻¹. This value is 133% higher than the CCα for its close analog, clenbuterol (0.21 ng g⁻¹), and is identical to that of clenproperol under the same experimental conditions [1]. This difference quantifies the relative sensitivity of the analytical method for each compound, which is a critical factor in assay design and method validation for regulatory compliance.
| Evidence Dimension | Decision Limit (CCα) - the concentration at which a sample can be decided to be non-compliant with an error probability of α (1%) |
|---|---|
| Target Compound Data | 0.49 ng g⁻¹ |
| Comparator Or Baseline | Clenbuterol: 0.21 ng g⁻¹; Clenproperol: 0.49 ng g⁻¹ |
| Quantified Difference | CCα for Clencyclohexerol is 0.28 ng g⁻¹ higher than Clenbuterol |
| Conditions | Bovine liver and meat; GC-EI-MS analysis after extraction with TRIS-HCl/TBME, defatting with hexane, SPE cleanup (C18), and derivatization with BSTFA + 1% TMCS. |
Why This Matters
Procurement of the correct, compound-specific reference standard is mandatory, as the quantifiable 2.33-fold difference in CCα between Clencyclohexerol and Clenbuterol precludes the use of one to accurately quantify the other, directly impacting the validity of residue monitoring programs under EU 2002/657/EC guidelines.
- [1] Karamolegou, F., Dasenaki, M., Belessi, V., Georgakilas, V., & Thomaidis, N. (2018). Multi-Residue Determination of 7 β-Agonists in Liver and Meat Using Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 11(10), 2925-2942. View Source
